molecular formula C23H21N3O5 B1248010 2-Hydroxyethyl nortadalafil CAS No. 1639860-36-8

2-Hydroxyethyl nortadalafil

Cat. No.: B1248010
CAS No.: 1639860-36-8
M. Wt: 419.4 g/mol
InChI Key: VDBODWGORDEZOC-VGOFRKELSA-N
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Description

Overview of 2-Hydroxyethyl Nortadalafil (B1662904) in Academic Research

Classification as a Tadalafil (B1681874) Analog and Phosphodiesterase-5 (PDE5) Inhibitor Derivative

2-Hydroxyethyl nortadalafil is scientifically classified as a derivative and analog of tadalafil. usbio.net Tadalafil itself is a well-established phosphodiesterase type 5 (PDE5) inhibitor. nih.govwikipedia.orgdrugbank.com As an analog, this compound shares a core chemical structure with tadalafil but possesses a distinct modification: the N-methyl group on the piperazinedione ring of tadalafil is replaced by an N-hydroxyethyl group. researchgate.net This structural relationship places it within the broader class of PDE5 inhibitors, which are compounds that selectively block the PDE5 enzyme. usbio.net The inhibition of PDE5 leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, a key signaling molecule involved in vasodilation.

Significance in Pharmaceutical Chemistry and Drug Discovery Research

The study of tadalafil analogs like this compound is significant in the fields of pharmaceutical chemistry and drug discovery. acs.org Research into such analogs allows scientists to explore structure-activity relationships, which are crucial for understanding how modifications to a molecule's structure can affect its potency, selectivity, and pharmacokinetic properties. acs.org The development of novel PDE5 inhibitors from the tadalafil scaffold has been an area of active research, aiming to optimize the therapeutic profile of these compounds. acs.org The synthesis and characterization of analogs contribute to the broader knowledge base of medicinal chemistry and can inform the design of future drug candidates. medchemexpress.com

Contextualization within Illicit Adulteration of Dietary Supplements

A significant body of literature discusses this compound in the context of the illicit adulteration of dietary supplements. fda.gov.phnih.govtandfonline.comresearchgate.netrivm.nlusp.org These products are often marketed as "natural" or "herbal" remedies for enhancing male sexual performance. nih.govrivm.nl However, analysis by regulatory bodies and research laboratories has revealed the undeclared presence of synthetic PDE5 inhibitors and their analogs, including this compound. fda.gov.phtandfonline.com The Food and Drug Administration (FDA) has issued public warnings regarding dietary supplements found to contain this and other tadalafil analogs, deeming such products as adulterated and a potential health risk to consumers. fda.gov.ph The presence of these undeclared synthetic compounds undermines the safety and quality of dietary supplements and is a global public health concern. nih.govusp.org

Historical Perspective of Tadalafil Analog Research and Development

Evolution of Synthetic PDE5 Inhibitor Analogs

The development of tadalafil, the parent compound of this compound, was a significant milestone in the history of PDE5 inhibitors. Following the successful launch of sildenafil (B151) in 1998, research efforts intensified to discover new and improved PDE5 inhibitors. nih.govjetir.org ICOS Corporation initiated studies on a PDE5 inhibitor, compound IC351, in 1993, which would later be known as tadalafil. wikipedia.orgwikipedia.org Tadalafil was approved for medical use in the United States in 2003. wikipedia.orgjetir.org The discovery and development of tadalafil spurred further research into its analogs, with scientists modifying its chemical structure to investigate the impact on its biological activity. acs.org This led to the synthesis and characterization of numerous tadalafil analogs, contributing to a deeper understanding of the structural requirements for PDE5 inhibition. tandfonline.com

Emergence of this compound in Analytical Literature

The emergence of this compound in analytical literature is primarily linked to its detection as an undeclared ingredient in adulterated dietary supplements. tandfonline.comresearchgate.net Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in identifying and structurally elucidating this and other novel tadalafil analogs in seized products. researchgate.nettandfonline.comresearchgate.net Scientific publications detailing the isolation and characterization of this compound from these supplements began to appear as regulatory surveillance and analytical capabilities improved. researchgate.netresearchgate.net These reports are crucial for forensic and regulatory laboratories to develop methods for the detection of this specific adulterant.

Research Gaps and Future Academic Inquiries

Despite its identification and the clear regulatory concerns, significant gaps remain in the scientific understanding of this compound. A comprehensive review of the available literature highlights several areas where further academic inquiry is warranted:

Pharmacological Potency and Selectivity: While it is established that this compound is a PDE-5 inhibitor, there is a lack of publicly available data quantifying its inhibitory potency (e.g., IC₅₀ values) against PDE-5. creative-enzymes.commedchemexpress.com Furthermore, its selectivity profile against other phosphodiesterase isoenzymes, such as PDE6 (associated with visual disturbances) and PDE11 (linked to muscle pain), is unknown. tandfonline.com Comparative studies with tadalafil are necessary to understand its relative potency and potential for off-target effects. researchgate.net Future research should focus on in vitro enzymatic assays to determine these critical pharmacological parameters.

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been characterized. The introduction of the hydroxyethyl (B10761427) group in place of the methyl group could significantly alter its metabolic pathway compared to tadalafil. hkpcn.org.hk Studies investigating its in vitro metabolism using human liver microsomes and in vivo studies in animal models are needed to identify its major metabolites and clearance pathways. This knowledge is crucial for understanding its duration of action and potential for drug-drug interactions.

Toxicological Profile: The short-term and long-term toxicity of this compound remains uninvestigated. Without formal toxicological studies, the full spectrum of its potential adverse effects is unknown, posing a risk to consumers of adulterated supplements. nih.govnih.gov Future academic inquiries should include a comprehensive toxicological assessment, including cytotoxicity studies and in vivo toxicity studies in animal models.

Standardized Synthesis and Reference Material: While general synthetic routes for tadalafil analogues exist, a standardized and well-documented synthesis for this compound for the purpose of creating certified reference material is not widely published. The availability of such a standard is essential for accurate quantitative analysis by regulatory and quality control laboratories worldwide.

The table below summarizes the key research gaps and suggests future academic inquiries.

Table 1: Research Gaps and Future Directions for this compound
Research Area Identified Gap Proposed Future Academic Inquiries
Pharmacology Lack of quantitative data on PDE-5 inhibitory potency and selectivity. - Determination of IC₅₀ values for PDE-5 and other PDE isoenzymes (PDE6, PDE11).- Comparative in vitro studies against tadalafil.
Pharmacokinetics Unknown ADME (absorption, distribution, metabolism, excretion) profile. - In vitro metabolism studies using human liver microsomes.- In vivo pharmacokinetic studies in animal models.
Toxicology No formal toxicological data available. - Cytotoxicity assays.- Acute and chronic toxicity studies in animal models.

| Analytical Chemistry | Lack of a publicly available, standardized synthesis protocol for certified reference material. | - Development and publication of a robust and reproducible synthesis pathway. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-8-7-25-11-20(28)26-17(23(25)29)10-15-14-3-1-2-4-16(14)24-21(15)22(26)13-5-6-18-19(9-13)31-12-30-18/h1-6,9,17,22,24,27H,7-8,10-12H2/t17-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBODWGORDEZOC-VGOFRKELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639860-36-8
Record name 2-Hydroxyethyl nortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639860368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYETHYL NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT4A2T6955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Derivatization Pathways

Chemical Synthesis Approaches to 2-Hydroxyethyl Nortadalafil (B1662904)

The synthesis of 2-Hydroxyethyl nortadalafil is not typically a single reaction but a strategic pathway beginning with the modification of tadalafil (B1681874) or its immediate precursors. The most logical and practiced approach involves two primary stages: the formation of the nortadalafil scaffold followed by the introduction of the 2-hydroxyethyl group. vulcanchem.com This methodology allows for controlled derivatization at a specific nitrogen atom on the piperazinedione ring.

The foundational step in many tadalafil analogue syntheses is the Pictet-Spengler reaction. researchgate.netsci-hub.se This reaction typically involves the condensation of D-tryptophan methyl ester with piperonal, catalyzed by an acid, to form the critical tetracyclic tetrahydro-β-carboline core. sci-hub.se Subsequent reactions build the piperazinedione ring, ultimately yielding tadalafil with its specific (6R, 12aR) stereochemistry, which is crucial for its biological activity. nih.gov

Once tadalafil is synthesized, it serves as the starting material for producing nortadalafil, the direct precursor to this compound.

The conversion of tadalafil to this compound is a classic example of demethylation followed by alkylation.

Demethylation: The first step is the N-demethylation of tadalafil to produce nortadalafil ((6R,12aR)-6-(benzo[d] nih.govnih.govdioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione). medchemexpress.comcreative-enzymes.com This process removes the methyl group from the N-2 position of the piperazinedione ring, exposing a secondary amine. This transformation can be achieved using various demethylating agents. For instance, the synthesis of a similar compound, hydroxypropyl nortadalafil, utilizes iodine monochloride in acetic acid for this demethylation step. vulcanchem.com Other reagents, such as boron tribromide (BBr₃), are also effective for demethylating tadalafil.

Alkylation: With the nortadalafil precursor in hand, the second step is N-alkylation to introduce the 2-hydroxyethyl moiety. The secondary amine on the nortadalafil piperazinedione ring acts as a nucleophile, attacking an electrophilic reagent. This is analogous to the synthesis of other N-substituted nortadalafil derivatives, such as N-octyl nortadalafil. smolecule.com The synthesis of hydroxypropyl nortadalafil is achieved through alkylation with propylene (B89431) oxide under basic conditions (e.g., K₂CO₃ in DMF). vulcanchem.com A similar strategy can be applied for this compound, likely using ethylene (B1197577) oxide or a 2-haloethanol (like 2-bromoethanol) as the alkylating agent.

Reaction StepStarting MaterialProductKey Reagents/Conditions
Demethylation TadalafilNortadalafilIodine monochloride/acetic acid or BBr₃/DCM vulcanchem.com
Alkylation NortadalafilThis compoundEthylene oxide or 2-bromoethanol (B42945) with a base (e.g., K₂CO₃) vulcanchem.com

This interactive table summarizes the key transformation steps.

The multi-step synthesis of this compound can generate various by-products and impurities that affect the final product's purity. researchgate.net The quality of the starting materials and the control of reaction conditions are critical to minimize their formation. acgpubs.org

Common impurities can originate from several stages of the synthesis:

Isomeric Impurities: The initial Pictet-Spengler reaction can produce a mixture of cis and trans diastereomers. While the desired (6R, 12aR) cis-isomer is the most active, the trans-isomer can persist as an impurity if not completely removed during purification. nih.govjst.go.jp

Precursor-Related Impurities: Incomplete demethylation can result in residual tadalafil in the nortadalafil intermediate, which would then carry through to the final product. Conversely, unreacted nortadalafil is a likely impurity if the alkylation step does not go to completion. researchgate.net

Side-Reaction Products: During the synthesis of the tadalafil backbone, impurities can arise from the reagents used. For example, if chloroacetyl chloride used in the piperazinedione ring formation contains dichloroacetyl chloride as an impurity, a corresponding dichlorinated by-product can be formed. researchgate.net Acetylation of the precursor amine instead of chloroacetylation can also lead to impurities like Impurity D, as identified in tadalafil synthesis. acgpubs.org During the alkylation of nortadalafil, side reactions such as over-alkylation (e.g., reaction at the indole (B1671886) nitrogen) could potentially occur, though this is less common under controlled conditions.

Impurity TypePotential SourceChemical Nature
Stereoisomers Pictet-Spengler Reactiontrans-(6R, 12aS)-isomer of tadalafil backbone nih.govjst.go.jp
Unreacted Materials Demethylation/Alkylation StepsResidual tadalafil or nortadalafil researchgate.net
By-products Ring FormationAcetylated or dichlorinated intermediates researchgate.netacgpubs.org
Alkylation By-products Alkylation StepDi-alkylation products

This interactive table outlines potential impurities and their origins.

Precursor Chemistry and Structure-Reactivity Relationships

The chemical behavior of the precursors to this compound is dictated by their structure. The synthesis hinges on the reactivity of two key intermediates: the tetrahydro-β-carboline core and nortadalafil.

The formation of the tetracyclic core via the Pictet-Spengler reaction is a cornerstone of tadalafil chemistry. sci-hub.se The choice of D-tryptophan as a chiral starting material is essential for establishing the correct stereochemistry that ultimately leads to the biologically active (6R, 12aR) configuration. nih.govgoogle.com The stereochemical outcome of this cyclization is highly dependent on reaction conditions, such as the acid catalyst and solvent used.

The structure-reactivity relationship of nortadalafil is centered on the secondary amine within its piperazinedione ring. This amine is sufficiently nucleophilic to participate in the crucial S_N2 reaction with an alkylating agent like ethylene oxide. The presence of two carbonyl groups adjacent to the amine moderates its reactivity, preventing unwanted side reactions and allowing for selective alkylation at the N-2 position. The indole nitrogen, while also a potential nucleophilic site, is part of an aromatic system and is significantly less reactive under the typical basic conditions used for N-alkylation of the piperazinedione ring.

Chemo-Enzymatic Synthesis and Biocatalysis for Analog Production

Integrating biological catalysts into the synthesis of tadalafil analogues offers a pathway to improved efficiency and stereoselectivity. Chemo-enzymatic routes can be employed at different stages, from precursor synthesis to key transformation steps.

One application is in the synthesis of the chiral precursor, D-tryptophan. While L-tryptophan is readily available from fermentation, the D-enantiomer required for tadalafil is more expensive. google.com Enzymatic systems have been developed to produce D-tryptophan derivatives. For example, a three-enzyme system can convert indoles into L-tryptophan derivatives, which are then stereoinverted into the desired D-amino acids using a combination of L-amino acid deaminase and D-amino acid aminotransferase. mdpi.com

Furthermore, the demethylation of tadalafil to nortadalafil can be viewed as a biocatalytic transformation. In metabolic studies, this conversion is known to be catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. nih.govjst.go.jpsigmaaldrich.com Harnessing these or other engineered demethylase enzymes could provide a green and highly specific alternative to chemical demethylating agents for producing the nortadalafil intermediate.

Isotopic Labeling for Metabolic and Analytical Studies

Isotopic labeling is a powerful tool for studying the metabolic fate of compounds and for use as internal standards in quantitative analysis. scripps.edu Deuterium-labeled analogues of this compound, such as this compound-d4, have been synthesized for these purposes. cymitquimica.com

The synthesis of such labeled compounds follows the same fundamental pathway, but utilizes an isotopically labeled reagent at the appropriate step. To create this compound-d4, the unlabeled nortadalafil precursor would be alkylated with a deuterated form of the 2-hydroxyethyl group, such as ethylene oxide-d4. This ensures the deuterium (B1214612) atoms are placed specifically on the newly added functional group.

This strategy is also used for other tadalafil analogues, such as Tadalafil-d3 (a deuterated form of nortadalafil) and Hydroxypropyl nortadalafil-d6. vulcanchem.commedchemexpress.com These stable isotope-labeled standards are invaluable for pharmacokinetic research and for high-sensitivity detection by mass spectrometry, as they can be distinguished from their unlabeled counterparts by their mass-to-charge ratio. epo.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone in the analysis of pharmaceutical compounds, enabling the separation of complex mixtures and the assessment of purity. For 2-Hydroxyethyl nortadalafil (B1662904), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play crucial roles. The compound is available as a reference standard for analytical method development and validation. axios-research.comweblivelink.comcato-chem.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most prevalent technique for the analysis of tadalafil (B1681874) and its analogues due to their polarity and thermal lability. Method development focuses on achieving optimal separation from related impurities and potential matrix components.

Reversed-phase HPLC (RP-HPLC) is a primary tool for the routine analysis and purity evaluation of 2-Hydroxyethyl nortadalafil. While specific validated methods for this particular analogue are not extensively published in peer-reviewed literature, the analytical approaches for tadalafil and its other analogues provide a strong framework. These methods typically utilize a C18 stationary phase, which is effective for separating compounds of similar polarity.

A gradient elution is often employed to ensure the separation of a wide range of compounds with varying polarities that might be present alongside this compound, especially in complex matrices like dietary supplements. mdpi.com The mobile phase commonly consists of an aqueous component, often with a pH-modifying additive like acetic acid or formic acid to improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. mdpi.com Detection is typically performed using a diode-array detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths and provides spectral information that aids in peak identification. tandfonline.comnih.gov A certificate of analysis for a this compound reference standard indicates a purity of over 99% as determined by HPLC at a wavelength of 200 nm.

ParameterTypical Conditions for Tadalafil Analogue Analysis
Column C18 (e.g., Capcell PAK C18)
Mobile Phase A Water with 0.2% Acetic Acid
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 0.2 mL/min
Detection Diode-Array Detection (DAD)

This table presents a generalized set of RP-HPLC conditions inferred from methods used for similar tadalafil analogues. mdpi.com

Like its parent compound, tadalafil, this compound possesses chiral centers, meaning it can exist as different enantiomers. Since enantiomers can have different physiological effects, their separation and quantification are critical. Chiral HPLC is the method of choice for this purpose.

For tadalafil and its isomers, polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD, have proven highly effective. oup.comnih.gov A normal-phase mobile system, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is used to achieve enantiomeric separation. oup.comnih.gov This methodology can be directly applied to this compound to resolve its potential enantiomers. The resolution between the enantiomeric peaks is a key performance indicator of the method's success. oup.comnih.gov

ParameterTypical Conditions for Tadalafil Enantiomer Separation
Column Chiralpak AD
Mobile Phase Hexane / Isopropyl Alcohol (1:1, v/v)
Flow Rate Varies (e.g., 1.0 mL/min)
Detection UV at 220 nm
Resolution (Rs) > 2.0 between enantiomers

This table outlines typical chiral HPLC conditions based on established methods for tadalafil, which are applicable to this compound. oup.comnih.gov

Gas Chromatography (GC) Coupled Techniques

While HPLC is more common for tadalafil analogues, gas chromatography coupled with mass spectrometry (GC-MS) can serve as a powerful confirmatory technique, particularly for screening undeclared substances in herbal and dietary supplements. nih.govmdpi.comresearchgate.netnih.gov The applicability of GC-MS depends on the volatility and thermal stability of the analyte. For non-volatile or thermally labile compounds, derivatization may be necessary to improve their chromatographic behavior.

In a typical GC-MS screening method, a sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. nih.gov The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, leading to structural identification by comparing the resulting mass spectra with reference libraries. nih.govnih.gov The use of hydrogen as a carrier gas in GC-MS has been shown to shorten analysis times for tadalafil and other similar compounds. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only quantification but also definitive structural information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for identifying unknown compounds like this compound, especially when they are discovered as adulterants in dietary supplements. tandfonline.comnih.gov Techniques such as liquid chromatography-hybrid ion trap-time of flight mass spectrometry (LC-IT-TOF MS) and quadrupole-Orbitrap MS offer high mass accuracy and resolution. mdpi.comtandfonline.com

This high accuracy allows for the determination of the elemental composition of a molecule from its measured mass-to-charge ratio. For instance, the molecular formula of this compound is C₂₃H₂₁N₃O₅, with a calculated monoisotopic mass of 419.1481 g/mol . weblivelink.comscribd.com HRMS can measure this mass with high precision (typically within 5 ppm), which provides strong evidence for the elemental formula and helps to distinguish it from other isobaric compounds. nih.gov The fragmentation pattern obtained from tandem MS (MS/MS) experiments further aids in the structural elucidation by revealing the connectivity of the atoms within the molecule. nih.gov

CompoundMolecular FormulaCalculated Monoisotopic Mass ( g/mol )
This compound C₂₃H₂₁N₃O₅419.1481
Tadalafil C₂₂H₁₉N₃O₄389.1376
Nortadalafil C₂₁H₁₇N₃O₄375.1219

This table compares the molecular formula and calculated exact mass of this compound with its parent compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.org In the analysis of this compound and its analogues, MS/MS provides crucial information about the compound's molecular structure by observing its specific fragmentation patterns. researchgate.netsouthampton.ac.ukresearchgate.net

When analyzing tadalafil analogues, the protonated molecular ion [M+H]⁺ is typically selected as the precursor ion. tandfonline.com The fragmentation of this ion through collision-induced dissociation (CID) results in a series of product ions. mdpi.com For instance, in the analysis of a related compound, chloropropanoylpretadalafil (B1145442), the MS/MS spectrum of the [M+H]⁺ ion at m/z 441.1216 produced significant product ions at m/z 409.0937, 334.1071, 262.086, and 135.0442. nih.gov The presence of characteristic fragment ions, such as the one at m/z 135.0442, is indicative of the benzodioxole moiety common in tadalafil-like structures. nih.gov The fragmentation pathways of sildenafil (B151) analogues, which share some structural similarities with tadalafil analogues, also show common fragmentation mechanisms due to their related core structures. mdpi.com

The fragmentation patterns observed in MS/MS are crucial for distinguishing between different analogues. While some analogues may share a common molecular weight, their fragmentation patterns can reveal subtle structural differences. nih.gov This detailed structural information is vital for the unambiguous identification of new and unapproved drug analogues.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, LC-ESI-MS, LC-Q-TOF-MS) Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the detection and analysis of compounds like this compound in complex mixtures. amazonaws.comum.edu.my This hyphenated technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. amazonaws.com Various configurations of LC-MS are employed, each offering specific advantages.

LC-MS/MS is widely used for its high sensitivity and selectivity in quantitative analysis. semanticscholar.org For the analysis of tadalafil and its analogues, methods are often developed using a reversed-phase column with a gradient elution of acetonitrile and water containing a modifier like formic acid or acetic acid. mdpi.comnih.gov A study on the simultaneous determination of multiple erectile dysfunction drugs, including tadalafil analogues, utilized a 10-minute separation method on a fused-core C18 column coupled to an LTQ Orbitrap XL mass spectrometer operating in positive electrospray mode. researchgate.net

High-Resolution Mass Spectrometry (HRMS) , often coupled with LC (LC-HRMS), provides highly accurate mass measurements, typically with errors below 5 ppm. nih.gov This accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for identifying unknown compounds. nih.govtandfonline.comnih.gov Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are common in HRMS. nih.gov For example, the molecular formula of N-cyclopentyl nortadalafil, C₂₆H₂₅N₃O₄, was determined using HRMS. nih.gov Similarly, the protonated molecular formula of chloropropanoylpretadalafil was determined to be C₂₃H₂₂ClN₂O₅ with a mass error of just 0.8706 ppm using an LC-Q Exactive mass spectrometer. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively large and polar molecules like tadalafil analogues. tandfonline.com It typically produces protonated molecules [M+H]⁺ in positive ion mode, which is favorable for the analysis of these nitrogen-containing compounds. tandfonline.commdpi.com

Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are hybrid instruments that combine a quadrupole mass analyzer with a time-of-flight mass analyzer. amazonaws.com LC-Q-TOF-MS systems are frequently used for the characterization of unknown compounds due to their ability to provide both accurate mass measurements for precursor ions and high-resolution MS/MS data for structural elucidation. researchgate.net

The table below summarizes typical parameters used in LC-MS methods for the analysis of tadalafil analogues.

ParameterTypical Value/ConditionSource
Chromatography
ColumnReversed-phase C18 mdpi.comnih.gov
Mobile PhaseAcetonitrile and water with 0.1-0.2% formic or acetic acid mdpi.comnih.gov
ElutionGradient mdpi.com
Flow Rate0.2 - 0.7 mL/min mdpi.comsemanticscholar.org
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) tandfonline.commdpi.com
Acquisition ModeFull MS / Data-Dependent MS/MS researchgate.net
Mass AnalyzerTriple Quadrupole, TOF, Orbitrap, Q-TOF amazonaws.comsemanticscholar.orgnih.govresearchgate.net
Mass Accuracy (HRMS)< 5 ppm nih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. bruker.comojp.gov It utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes directly from a surface. bruker.comojp.gov This makes DART-MS a valuable tool for high-throughput screening of various materials, including seized drugs and dietary supplements, for the presence of adulterants. bruker.comnih.gov

The process involves placing a sample in the DART gas stream, which is directed towards the inlet of the mass spectrometer. ojp.gov The soft ionization process typically results in simple mass spectra dominated by protonated molecules [M+H]⁺, making interpretation straightforward. ojp.gov While specific applications of DART-MS for this compound are not detailed in the provided search results, its utility for the rapid identification of pharmaceuticals on various surfaces suggests its applicability for screening products suspected of containing this compound. bruker.com The technique's speed, with analysis times often under 10 seconds per sample, and the elimination of chromatographic separation make it an attractive option for initial screening before more comprehensive analysis by LC-MS. bruker.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules, including novel tadalafil analogues like this compound. researchgate.netjfda-online.com While mass spectrometry provides information on molecular weight and fragmentation, NMR reveals the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to piece together the complete chemical structure. nih.gov

One-Dimensional (1D) NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, primarily proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of these nuclei in a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). rsc.org In the structural analysis of tadalafil analogues, the disappearance of the characteristic N-methyl singlet peak around δH 2.92 ppm and the appearance of new signals can indicate substitution at this position. jfda-online.com For example, in aminotadalafil, the N-methyl signal is absent and a two-proton singlet appears at δH 5.11. jfda-online.com

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule. rsc.org The chemical shift of each carbon signal indicates its functional group and electronic environment. In conjunction with ¹H NMR, ¹³C NMR helps to build a complete picture of the carbon skeleton. The absence of the N-methyl carbon signal (typically around δC 32.8 in tadalafil) in the ¹³C NMR spectrum of an analogue is a key indicator of substitution at the N-methyl position. jfda-online.com

The following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on the known structure and typical chemical shifts for similar functional groups.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Hydroxyethyl (B10761427) -CH₂-OH~3.7~60
Hydroxyethyl -CH₂-N~2.8~55
Benzodioxole -O-CH₂-O-~5.9~101
Aromatic Protons6.7 - 7.5108 - 148
Indole (B1671886) NH~10.8-
Piperazinedione C=O-~165-170

Spectroscopic and Other Advanced Techniques

Beyond mass spectrometry and NMR, other spectroscopic techniques can provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Different functional groups absorb at characteristic frequencies, making IR spectroscopy useful for identifying the presence of groups such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups within the molecule. tandfonline.comnih.gov For example, the IR spectrum of a tadalafil analogue would be expected to show characteristic absorption bands for the amide C=O and indole N-H stretching vibrations. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Compounds with chromophores, such as the aromatic and conjugated systems in this compound, will absorb UV or visible light at specific wavelengths (λmax). The UV spectrum of a tadalafil analogue is typically very similar to that of tadalafil itself, showing characteristic λmax values. jfda-online.com For instance, aminotadalafil exhibits λmax at 291.00 nm, 284.00 nm, and 221.00 nm, which closely resembles the spectrum of tadalafil. jfda-online.com

Circular Dichroism (CD) Spectroscopy is used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since tadalafil and its analogues are chiral, CD spectroscopy can be used to compare the stereochemistry of a new analogue to that of the known tadalafil standard, helping to confirm the absolute configuration (e.g., (6R, 12aR)). researchgate.netjfda-online.com

These techniques, when used in combination, provide a powerful and comprehensive approach to the unequivocal identification and structural characterization of this compound.

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nrfhh.com By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a molecular fingerprint of the compound. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

The presence of the hydroxyethyl group (–CH2CH2OH) would be confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol. spectroscopyonline.com The C-O stretching vibration of this primary alcohol would likely appear in the 1075-1000 cm⁻¹ range. The spectrum would also exhibit peaks corresponding to the urethane (B1682113) and amide functionalities within the pyrazinopyridoindole core. The N-H stretching vibration of the indole and amide groups would be observed around 3300 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibrations of the diketopiperazine ring are expected to produce strong absorption bands in the region of 1700-1650 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations from the benzodioxole and indole rings would appear above 3000 cm⁻¹, while the corresponding C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region. mdpi.com The ether linkage in the benzodioxole ring would likely show a characteristic C-O-C stretching band.

While specific FT-IR data for this compound is not extensively published in readily available literature, the analysis of related compounds and functional groups provides a strong basis for its spectral interpretation. spectroscopyonline.comresearchgate.netresearchgate.net The identification of these key functional groups through FT-IR is a critical first step in the structural elucidation of this analogue. nrfhh.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and characterization of compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis range. lcms.cz this compound, possessing aromatic rings and conjugated systems within its structure, exhibits characteristic UV absorbance that is instrumental for its detection, particularly in liquid chromatography systems. tandfonline.com

The UV spectrum of this compound is expected to be similar to that of tadalafil and its other analogues due to the shared core structure, which acts as the primary chromophore. The benzodioxole and the pyrazinopyridoindole moieties contribute to the UV absorption profile. Typically, tadalafil and its analogues exhibit two main absorption maxima (λmax). For related compounds, these maxima are often observed around 220 nm and 285 nm. mdpi.com These absorptions correspond to the electronic transitions within the conjugated π-electron systems of the aromatic rings.

UV-Vis detection is frequently coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of dietary supplements suspected of adulteration. tandfonline.com In an HPLC-UV system, the characteristic UV spectrum of this compound allows for its identification and quantification as it elutes from the chromatography column. The intensity of the absorption at a specific wavelength is directly proportional to the concentration of the compound, forming the basis for quantitative analysis. This technique is valued for its simplicity, speed, and suitability for routine screening. lcms.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides unambiguous proof of a molecule's connectivity and stereochemistry by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. ebi.ac.uk

While a specific crystal structure for this compound is not publicly available, the application of X-ray crystallography to similar complex molecules, including other tadalafil analogues and alkaloids, has been successfully demonstrated. researchgate.netmdpi.com This technique would unequivocally confirm the substitution of the N-methyl group of tadalafil with an N-hydroxyethyl group and establish the relative stereochemistry of the chiral centers at the 6R and 12aR positions, which are critical for its biological activity. usbio.net The structural information from X-ray crystallography is invaluable for the synthesis of reference standards and for understanding its interaction with biological targets. researchgate.net

Validation Parameters and Quality Control in Analytical Methods

The validation of analytical methods is a critical requirement in pharmaceutical analysis and for the monitoring of adulterants in consumer products to ensure the reliability and accuracy of the results. scielo.brdemarcheiso17025.com For a compound like this compound, which may be present in complex matrices such as dietary supplements, robust and validated analytical methods are essential for regulatory action and public safety. axios-research.comcirs-group.com Method validation involves systematically evaluating various performance characteristics to demonstrate that the method is suitable for its intended purpose. researchgate.neteuropa.eu

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

For the analysis of this compound and other PDE-5 inhibitor analogues in various matrices, different analytical techniques will have varying LOD and LOQ values. For instance, methods based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) are highly sensitive and can achieve very low detection limits. Studies on related compounds have reported LODs in the range of 0.002 to 0.1 µg/g and LOQs from 0.08 to 10.00 ng/mL, depending on the specific analyte and sample matrix. researchgate.netnih.gov In a study developing an immunoassay for PDE-5 inhibitors, the LOD for tadalafil was reported as 26.91 ng/mL. nih.gov Another study on multiple PDE-5 inhibitors reported LODs ranging from 0.03 to 3.33 ng/mL and LOQs from 0.08 to 10.00 ng/mL. researchgate.net

ParameterReported Range for Related PDE-5 AnaloguesReference
Limit of Detection (LOD)0.002 - 0.1 µg/g researchgate.net
0.03 - 3.33 ng/mL researchgate.net
26.91 ng/mL (for Tadalafil) nih.gov
Limit of Quantification (LOQ)0.08 - 10.00 ng/mL researchgate.net
1.2 mg/kg nih.gov

This table presents a range of reported LOD and LOQ values for analytical methods targeting various PDE-5 inhibitor analogues, providing an expected range for methods analyzing this compound.

Accuracy, Precision, and Robustness

Accuracy, precision, and robustness are cornerstone parameters of analytical method validation that ensure the reliability and consistency of the results.

Accuracy refers to the closeness of the measured value to the true or accepted reference value. scielo.br It is typically assessed by performing recovery studies, where a known amount of the analyte (this compound) is added to a blank sample matrix (spiked sample). The analysis is then performed, and the percentage of the analyte recovered is calculated. For methods analyzing related compounds, recovery rates are often expected to be within a range of 80% to 120%. scielo.brnih.gov For example, studies on other PDE-5 inhibitors have reported recoveries ranging from 82.5% to 110.5%. researchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.br It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For analytical methods detecting PDE-5 inhibitor analogues, the RSD for precision is generally expected to be low, often less than 15%. nih.gov One study reported intra- and inter-day precision with an RSD between 0.4% and 13.6%. researchgate.net

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, column temperature, and flow rate. The method is considered robust if the results remain consistent despite these minor changes.

Validation ParameterTypical Acceptance Criteria for Related AnalytesReference
Accuracy (Recovery)80% - 120% scielo.brnih.gov
82.5% - 110.5% researchgate.net
Precision (RSD)< 15% nih.gov
0.4% - 13.6% researchgate.net

This table summarizes typical acceptance criteria for accuracy and precision based on studies of similar compounds, which would be applicable to methods for this compound.

Selectivity and Specificity

Selectivity and specificity are closely related terms that describe the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. Specificity is the ultimate degree of selectivity, meaning the method produces a response for only the substance being measured.

In the context of analyzing this compound in dietary supplements, the method must be able to distinguish it from the declared ingredients of the supplement, as well as from other potential adulterants, including other tadalafil analogues. researchgate.net This is particularly important as these supplements often contain a complex mixture of herbal extracts and other substances.

For chromatographic methods like HPLC, selectivity is achieved by separating the analyte from interfering components, resulting in a distinct peak for this compound at a specific retention time. The use of a diode-array detector (DAD) can further enhance selectivity by providing the UV spectrum of the peak, which can be compared to that of a reference standard.

Mass spectrometric detection (MS and MS/MS) offers a very high degree of selectivity and specificity. researchgate.net By monitoring for the specific precursor ion and one or more product ions of this compound, the method can confirm its presence with a high level of confidence, even in the presence of co-eluting compounds. The ratio of the quantifier and qualifier ions is often used as an additional point of identification. uva.nl

Computational and in Vitro Pharmacological Investigations

In Silico Modeling and Molecular Docking Studies

Computational approaches are invaluable tools in drug discovery and development, offering insights into the molecular interactions that govern a compound's biological activity. For 2-Hydroxyethyl nortadalafil (B1662904), in silico modeling and molecular docking studies are crucial for predicting its binding affinity and interaction with the PDE5 enzyme. These studies are typically performed using the crystal structure of PDE5, often with a known inhibitor like tadalafil (B1681874) or sildenafil (B151) bound to the active site, to validate the docking protocols.

Ligand-Protein Interaction Profiling with PDE5

Molecular docking simulations are employed to predict the binding mode and affinity of 2-Hydroxyethyl nortadalafil within the catalytic domain of PDE5. The active site of PDE5 is a well-defined pocket containing key amino acid residues that are critical for inhibitor binding.

For tadalafil and its analogues, several key interactions are consistently observed:

Hydrogen Bonding: A crucial hydrogen bond is typically formed between the inhibitor and the invariant Gln817 residue in the PDE5 active site. nih.govmdpi.com This interaction is a hallmark of many potent PDE5 inhibitors.

Hydrophobic Interactions: The core structure of the inhibitor engages in hydrophobic interactions with surrounding residues, contributing significantly to binding affinity. Key residues involved in these interactions include Tyr612, His613, Ser661, Thr723, Asp724, Asp764, Leu765, Val782, and Phe786. mdpi.com

π-π Stacking: Aromatic rings within the inhibitor structure often form π-π stacking interactions with the phenyl ring of Phe820, further stabilizing the ligand-protein complex.

In the case of this compound, the core tetrahydro-β-carboline structure is expected to engage in similar hydrophobic and π-π stacking interactions as tadalafil. The piperazinedione moiety, with the N-hydroxyethyl substitution, will orient itself within the active site. The hydroxyl group of the 2-hydroxyethyl substituent has the potential to form an additional hydrogen bond with nearby residues or with water molecules within the active site, which could influence its binding affinity. The N2-nitrogen of tadalafil analogues is oriented toward a large, solvent-exposed pocket within the PDE5 active site, which generally accommodates various substituents at this position.

Table 1: Predicted Ligand-Protein Interactions of Tadalafil Analogues with PDE5 Active Site Residues

Interaction TypeKey PDE5 ResiduesPotential Role in this compound Binding
Hydrogen BondingGln817Primary anchoring point for the inhibitor.
Hydrophobic InteractionsTyr612, Val782, Leu804, Phe786Stabilization of the core structure within the active site. nih.govmdpi.com
π-π StackingPhe820Stacking with the aromatic rings of the inhibitor.
Additional Hydrogen Bonding(Potential)The hydroxyl group of the 2-hydroxyethyl substituent may form new hydrogen bonds.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies investigate how chemical modifications to a compound affect its biological activity. For tadalafil analogues, SAR studies have provided valuable insights into the structural requirements for potent PDE5 inhibition.

Computational SAR studies for this compound would involve comparing its predicted binding affinity and interaction profile with that of tadalafil and other N-substituted analogues. The key structural difference between this compound and tadalafil is the replacement of the N-methyl group with an N-(2-hydroxyethyl) group.

Studies on N-substituted tadalafil analogues have shown that the size and nature of the substituent at the N2 position can influence potency. While some modifications are well-tolerated, others can lead to a decrease in inhibitory activity. The introduction of a hydrophilic group like a hydroxyl can have varied effects. It may lead to improved solubility or introduce favorable interactions, but it could also introduce unfavorable steric or electronic effects. The solvent-exposed nature of the pocket accommodating the N2-substituent suggests that a range of functionalities can be tolerated.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For PDE5 inhibitors, a common pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. japsonline.com

A pharmacophore model for tadalafil-like compounds would typically include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen interacting with Gln817.

A hydrophobic/aromatic feature representing the core ring system.

Additional hydrophobic features mapping other parts of the molecule that interact with the hydrophobic pocket of the active site.

Virtual screening of chemical databases using such a pharmacophore model can identify novel compounds with the potential to be active as PDE5 inhibitors. japsonline.com this compound would be expected to fit a tadalafil-based pharmacophore model well, with the 2-hydroxyethyl group potentially mapping to a region where polar interactions are tolerated or even favorable.

Molecular Dynamics Simulations to Assess Ligand Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the binding pose predicted by molecular docking. MD simulations can reveal how the ligand and protein adapt to each other over time and can help to identify key interactions that are maintained throughout the simulation.

For a complex of this compound and PDE5, an MD simulation would be initiated with the docked pose. The simulation would track the movements of all atoms in the system over a period of nanoseconds. Analysis of the simulation trajectory can provide information on:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable complex will show relatively small fluctuations in RMSD over time.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds, such as the one with Gln817, can be monitored throughout the simulation.

Interaction Energy Calculations: The binding free energy can be estimated using methods like MM-PBSA or MM-GBSA, providing a more quantitative measure of binding affinity.

MD simulations of tadalafil and other inhibitors in complex with PDE5 have highlighted the importance of the flexibility of certain loop regions in the active site for ligand binding and selectivity. nih.govresearchgate.netnih.gov Similar simulations for this compound would be expected to show stable binding within the active site, with the core of the molecule maintaining its interactions and the 2-hydroxyethyl group exploring the solvent-exposed region.

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are essential for experimentally determining the potency of a compound against its target enzyme. For this compound, these assays would quantify its ability to inhibit the enzymatic activity of PDE5.

PDE5 Inhibition Kinetics (e.g., IC50 determination)

The most common parameter determined in these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The IC50 of this compound against PDE5 would be determined using a standardized in vitro assay. These assays typically involve incubating the PDE5 enzyme with its substrate, cyclic guanosine (B1672433) monophosphate (cGMP), in the presence of varying concentrations of the inhibitor. The amount of product formed (GMP) or the remaining substrate is then quantified.

Table 2: Reported In Vitro PDE5 Inhibition Data for Tadalafil and Selected Analogues

CompoundPDE5 IC50 (nM)Reference
Tadalafil1.8 mdpi.com
Analogue 7a (brominated, flexible)>300 times less effective than tadalafil mdpi.com
Sildenafil3.7 researchgate.net
Vardenafil0.091 researchgate.net

Note: IC50 values can vary depending on the specific assay conditions.

Selectivity Profiling against other Phosphodiesterase Isoforms

A critical aspect in the development of PDE5 inhibitors is their selectivity for the target enzyme over other phosphodiesterase (PDE) isoforms. Cross-reactivity, particularly with PDE6, which is involved in the visual phototransduction cascade, and PDE11, found in various tissues including the heart and skeletal muscle, can lead to undesirable side effects. For tadalafil, high selectivity against PDE6 is a key characteristic that distinguishes it from other PDE5 inhibitors like sildenafil. nih.gov

While direct experimental data on the selectivity profile of this compound is not currently available in peer-reviewed literature, inferences can be drawn from computational modeling studies of tadalafil. Molecular docking and dynamics simulations have elucidated the structural basis for tadalafil's high selectivity. These studies have identified key amino acid residues within the catalytic sites of PDE5, PDE6, and PDE11 that govern inhibitor binding and affinity. nih.gov For instance, variations in the Q2 pocket residues, such as Val782 in PDE5 versus Val738 in PDE6, are thought to be crucial for the selective binding of tadalafil. nih.gov

The structural modification in this compound—the substitution of the N-methyl group of tadalafil with a 2-hydroxyethyl group—introduces a more hydrophilic moiety. The impact of this change on the selectivity for different PDE isoforms would theoretically depend on how this new group interacts with the specific amino acid residues lining the active site of each isoform. Without specific in vitro enzyme panel assays for this compound, its precise selectivity profile remains speculative.

Table 1: Comparative Selectivity of Tadalafil against PDE Isoforms (for reference)

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE11A4 IC50 (µM)PDE5/PDE6 Selectivity RatioPDE5/PDE11A4 Selectivity Ratio
Tadalafil1.851000.072~2833~40

Note: Data for tadalafil is provided for comparative context. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A higher selectivity ratio indicates greater selectivity for PDE5.

In Vitro Cellular Pathway Analysis

The mechanism of action of PDE5 inhibitors involves the prevention of cGMP degradation, leading to an accumulation of this second messenger and subsequent smooth muscle relaxation. Therefore, a key in vitro assay to determine the biological activity of a potential PDE5 inhibitor is the measurement of cGMP accumulation in appropriate cell lines (e.g., vascular smooth muscle cells) upon stimulation with a nitric oxide donor.

Specific studies measuring the effect of this compound on cGMP accumulation have not been published. However, it is hypothesized that, as a structural analogue of tadalafil, it would inhibit PDE5 and thus lead to a dose-dependent increase in intracellular cGMP levels. The potency of this effect would be a critical determinant of its pharmacological activity.

The primary target of this compound is the catalytic site of the PDE5 enzyme, not a cell-surface receptor. Therefore, traditional receptor binding and activation studies are not directly applicable to its primary mechanism of action. The pertinent investigation is the enzyme inhibition assay, which quantifies the compound's ability to inhibit the enzymatic activity of PDE5 and other PDE isoforms.

Computational Prediction of Biotransformation Pathways (Metabolism in silico)

Predicting the metabolic fate of a new chemical entity is crucial for understanding its pharmacokinetics and potential for drug-drug interactions. In silico tools that predict drug metabolism have become increasingly sophisticated, employing rule-based systems, expert systems, and machine learning models to identify potential sites of metabolism and the resulting metabolites. nih.govnih.gov These tools are often used in the early stages of drug discovery to anticipate metabolic pathways. nih.gov

For this compound, no specific in silico metabolism studies have been published. However, based on the known metabolism of tadalafil and the structure of this compound, several metabolic pathways can be predicted. The primary routes of metabolism for tadalafil involve oxidation and subsequent methylation and glucuronidation of a catechol metabolite.

Given the presence of the 2-hydroxyethyl group, potential biotransformations for this compound could include:

Oxidation of the ethyl group to an aldehyde and then a carboxylic acid.

Glucuronidation of the hydroxyl group.

Aromatic hydroxylation on the phenyl rings.

N-dealkylation , although the presence of the hydroxyethyl (B10761427) group may influence this pathway differently compared to the N-methyl group of tadalafil.

These predictions would require experimental validation through in vitro studies with liver microsomes or hepatocytes, followed by in vivo animal and human studies. Computational tools can aid in prioritizing which potential metabolites to screen for in these experimental systems.

Role in Pharmaceutical Impurity Profiling and Quality Assurance

Regulatory Landscape and Impurity Guidelines (e.g., ICH Guidelines)

The control of impurities in new drug substances and products is a critical aspect of pharmaceutical development and is mandated by regulatory authorities worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are widely adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The primary ICH guidelines governing impurities in new drug substances and products are ICH Q3A(R2) and ICH Q3B(R2), respectively. pom.go.idbeilstein-journals.org These guidelines provide a framework for the identification, qualification, and setting of acceptance criteria for impurities. The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. pom.go.id For a drug with a maximum daily dose of up to 2 grams, the qualification threshold for an impurity is 0.15% or 1.0 mg per day, whichever is lower. eurofins.com

Impurities are classified as organic, inorganic, or residual solvents. pom.go.id 2-Hydroxyethyl nortadalafil (B1662904) falls under the category of organic impurities, which can arise during the manufacturing process or storage of the drug substance. daicelpharmastandards.com The presence of such impurities, even in small amounts, can potentially affect the efficacy and safety of the pharmaceutical product. researchgate.net Therefore, their levels must be strictly controlled within the limits defined by these regulatory guidelines.

Identification as a Process-Related Impurity or Degradation Product of Tadalafil (B1681874)

2-Hydroxyethyl nortadalafil has been identified as both a process-related impurity, meaning it can be formed during the synthesis of tadalafil, and a potential degradation product that can form over time under certain conditions. daicelpharmastandards.comasianpubs.org Its structural similarity to tadalafil necessitates robust analytical methods to differentiate and quantify it.

Origin and Formation Mechanisms within Tadalafil Synthesis

The synthesis of tadalafil is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of byproducts and impurities. researchgate.net The core structure of tadalafil is typically assembled via a Pictet-Spengler reaction. ufmg.br

The formation of this compound is believed to occur from a precursor impurity, nortadalafil (which lacks the N-methyl group of tadalafil). If nortadalafil is present in the reaction mixture, it can undergo N-alkylation. The source of the 2-hydroxyethyl group could be trace impurities in the reagents or solvents used in the synthesis, such as ethylene (B1197577) oxide or 2-chloroethanol. verbrauchergesundheit.gv.at The reaction would involve the nucleophilic attack of the secondary amine in nortadalafil on the electrophilic carbon of the hydroxyethylating agent.

Table 1: Potential Formation Pathway of this compound

PrecursorReactant (Example)Resulting Impurity
Nortadalafil2-ChloroethanolThis compound
NortadalafilEthylene OxideThis compound

This table illustrates a plausible chemical pathway for the formation of the impurity.

A study on the synthesis and characterization of tadalafil's related substances has highlighted the various impurities that can arise from different synthetic routes, underscoring the importance of understanding the chemistry to control the impurity profile. researchgate.netacgpubs.org

Stability Studies and Degradation Pathways

Forced degradation studies are a regulatory requirement and a critical component of drug development, as they help to identify potential degradation products and establish the intrinsic stability of a drug substance. asianpubs.org These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.govscielo.br

Several studies have developed stability-indicating HPLC methods for tadalafil, which are capable of separating the drug from its degradation products. daicelpharmastandards.comCurrent time information in Phoenix, AZ, US.pharmaffiliates.comsynzeal.com In one such study, a novel degradation product of tadalafil was identified under acidic stress conditions. asianpubs.org While this particular study identified a different degradation product, it highlights the susceptibility of the tadalafil molecule to degradation. The formation of this compound as a degradant would likely involve the degradation of tadalafil to nortadalafil, followed by a reaction with a source of a hydroxyethyl (B10761427) group, although this specific pathway is less commonly cited than its formation as a process-related impurity.

Development of Reference Standards and Certified Reference Materials

The accurate identification and quantification of impurities are impossible without high-purity reference standards. Certified Reference Materials (CRMs) for this compound are commercially available from various suppliers, which signifies its importance in the quality control of tadalafil. lgcstandards.com These standards are essential for method validation, system suitability testing, and the routine analysis of bulk drug and finished product batches. synzeal.com

The development of a reference standard involves the synthesis or isolation of the impurity, followed by extensive characterization to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are employed for structural elucidation and purity assessment. researchgate.net A Certificate of Analysis (CoA) accompanying the reference standard provides detailed information on its characterization and purity, ensuring its suitability for quantitative analysis. daicelpharmastandards.com

Forensic Science Applications and Illicit Product Analysis

Detection and Identification in Adulterated Products

The identification of 2-Hydroxyethyl nortadalafil (B1662904) in products masquerading as "natural" supplements is a critical function of forensic chemistry. The Food and Drug Administration (FDA) has issued public health warnings regarding dietary supplements for men, such as Robust and Robust Extreme, which were found to be adulterated with 2-hydroxyethyl nortadalafil and nortadalafil. nih.gov Such findings underscore the necessity for robust analytical methods to detect these undeclared analogues. The analysis typically involves a two-tiered approach: initial screening followed by confirmatory tests.

Screening methods are designed for the rapid, high-throughput analysis of a large number of samples to identify potential adulterants. These techniques are essential for flagging suspicious products for further investigation. Common screening techniques for tadalafil (B1681874) analogs like this compound include:

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is a widely used technique for the initial screening of supplements. tandfonline.comresearchgate.net It separates the components of a mixture, and the DAD provides UV spectra of the eluted peaks. Tadalafil and its analogs, including this compound, share a similar chromophore, resulting in comparable UV spectra, which can indicate the presence of a tadalafil-related substance. jfda-online.comnih.gov

Thin-Layer Chromatography (TLC): TLC is a cost-effective and straightforward screening method. Suspected spots on a TLC plate can be compared to a tadalafil reference standard. jfda-online.comsemanticscholar.org Spots with similar retention factor (Rf) values and UV absorbance can then be scraped for further, more definitive analysis. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This has become a cornerstone of screening for undeclared synthetic compounds. mdpi.comnih.govencyclopedia.pub Techniques like Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry (LC-IT-TOF-MS) are particularly powerful, offering high resolution and accuracy for the detection of a wide range of phosphodiesterase-5 (PDE-5) inhibitors and their analogs in dietary supplements. mdpi.com

A summary of common screening methodologies is presented in the table below.

Screening MethodPrincipleKey Advantages
HPLC-DAD Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.Provides quantitative data and UV spectral information for preliminary identification. tandfonline.comresearchgate.net
TLC Separates compounds on a plate coated with an adsorbent material based on differential migration with a solvent.Cost-effective, simple, and can be used for rapid screening of multiple samples. jfda-online.comsemanticscholar.org
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.High sensitivity and selectivity, allowing for the detection of a broad range of compounds, including novel analogs. mdpi.comnih.govencyclopedia.pub

Once a sample is flagged during screening, confirmatory analysis is performed to unequivocally identify the compound. This is particularly important for complex matrices like herbal supplements, which contain numerous compounds that can interfere with the analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the confirmation and quantification of tadalafil analogs. semanticscholar.orgnih.govsemanticscholar.org By selecting a specific precursor ion (the molecular ion of the suspected compound) and fragmenting it, a unique fragmentation pattern (product ions) is generated, which serves as a chemical fingerprint for the substance. This high degree of selectivity allows for accurate identification even in the presence of interfering matrix components. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole-Time of Flight (QTOF) and Orbitrap mass spectrometers provide highly accurate mass measurements of both the parent compound and its fragments. nih.govmdpi.com This allows for the determination of the elemental composition of the unknown substance, which is crucial for identifying novel, uncharacterized analogs like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: When a completely new analog is discovered, NMR is an indispensable tool for elucidating its precise chemical structure. tandfonline.comnih.govnih.gov While not a routine confirmatory technique due to its complexity and the amount of pure sample required, it provides unambiguous structural information.

The table below outlines the primary confirmatory techniques used in forensic laboratories.

Confirmatory MethodPrincipleKey Advantages
LC-MS/MS A highly selective technique that identifies compounds based on their specific precursor-to-product ion transitions.Excellent sensitivity and selectivity for quantification and confirmation in complex matrices. semanticscholar.orgnih.govsemanticscholar.org
HRMS (e.g., QTOF, Orbitrap) Measures mass with very high accuracy, enabling the determination of elemental formulas.Provides high confidence in the identification of unknown compounds and novel analogs. nih.govmdpi.com
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule.The definitive method for elucidating the structure of new chemical entities. tandfonline.comnih.govnih.gov

Analytical Challenges in Forensic Chemistry

The analysis of this compound and other illicit analogs is not without its difficulties. Forensic chemists must overcome several analytical hurdles to ensure accurate and reliable results. nih.gov

Dietary supplements are complex mixtures containing a wide variety of substances, from plant extracts to vitamins and minerals. This "matrix" can interfere with the analysis, either by suppressing or enhancing the signal of the target analyte, a phenomenon known as the matrix effect. To mitigate this, effective sample preparation is crucial.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. semanticscholar.org

Solid-Phase Extraction (SPE): This technique uses a solid adsorbent to isolate the analyte of interest from the sample matrix.

Magnetic Solid-Phase Extraction (MSPE): A newer approach that utilizes magnetic nanoparticles as the adsorbent, allowing for easier and faster separation. nih.gov This method has been shown to be effective for the extraction of tadalafil analogs from dietary supplements. nih.gov

Protein Precipitation: For plasma or other biological samples, this method uses a solvent like acetonitrile (B52724) to remove proteins that can interfere with the analysis. semanticscholar.org

A significant challenge in the analysis of tadalafil analogs is the existence of isomers – compounds with the same molecular formula and mass but different structural arrangements. nih.gov this compound itself could potentially have isomers. These isomers often exhibit similar chromatographic behavior and can co-elute, making them difficult to separate and distinguish using standard LC methods. mdpi.com

Furthermore, mass spectrometry alone may not be able to differentiate between isomers as they can produce identical or very similar fragmentation patterns. nih.gov In such cases, a combination of high-resolution chromatography and other analytical techniques is necessary. The use of circular dichroism (CD) spectroscopy has been employed to determine the specific stereochemistry (the 3D arrangement of atoms) of tadalafil and its analogs found in supplements, as different isomers can have varying physiological effects. nih.gov

Development of Forensic Databases and Reference Libraries

The continuous emergence of new, unapproved drug analogs necessitates the development of comprehensive forensic databases and spectral libraries. mdpi.comnih.gov These libraries contain critical analytical data, such as retention times, mass spectra, and fragmentation patterns, for a wide range of known compounds.

When an unknown substance is detected in a sample, its analytical data can be compared against the library for a potential match. mdpi.comnih.gov This greatly accelerates the identification process. Several initiatives are underway to create and maintain these valuable resources:

In-house Spectral Libraries: Many forensic laboratories develop and maintain their own libraries of mass spectra and other analytical data for compounds they frequently encounter. mdpi.comnih.gov These are often built using data from authenticated reference standards.

Commercial and Public Databases: Organizations like Cayman Chemical offer searchable GC-MS spectral libraries containing data for thousands of emerging forensic drug standards. caymanchem.com These resources are invaluable for the forensic community, providing access to data on newly synthesized novel psychoactive substances.

The development of a comprehensive library for tadalafil analogs, including this compound, using techniques like LC-QTOF-MS, is a powerful tool for screening counterfeit products and identifying previously unknown adulterants. nih.gov

Chemometric Approaches in Forensic Profiling

Multivariate Data Analysis for Source Profiling

Multivariate data analysis is instrumental in establishing potential links between different seizures of illicit products containing this compound. The chemical profile of a seized tablet or powder is a fingerprint of its manufacturing origin. This "fingerprint" is composed of numerous variables, including the concentration of this compound, the presence and ratios of synthesis byproducts, and the specific combination of excipients used. By analyzing these complex datasets, investigators can group samples that share a common origin.

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique in this context. researchgate.netredalyc.org PCA reduces the dimensionality of complex data sets, such as those from chromatographic or spectroscopic analysis, into a few principal components (PCs). elementlabsolutions.comresearchgate.net These PCs represent the most significant variations within the data. When samples are plotted based on their PC scores, those with similar chemical profiles cluster together, suggesting they may originate from the same manufacturing batch or clandestine laboratory. redalyc.org For instance, UPLC-MS data from multiple seizures can be subjected to PCA, where samples containing this compound along with specific impurities or excipient ratios would group together, separating them from samples with different chemical compositions. nih.gov

Illustrative Example of PCA in Source Profiling:

Consider a scenario where various seized dietary supplements, all found to contain this compound, are analyzed. The analytical data, including the concentrations of the active compound, related synthesis impurities, and common fillers, are used to build a PCA model.

Table 1: Hypothetical PCA Scores for Seized Samples Containing this compound

Sample IDSource/SeizurePrincipal Component 1 (PC1)Principal Component 2 (PC2)Inferred Group
S-001Seizure A2.51.8Group 1
S-002Seizure A2.71.9Group 1
S-003Seizure B-1.5-2.2Group 2
S-004Seizure C2.41.7Group 1
S-005Seizure B-1.6-2.1Group 2
S-006Seizure D0.10.3Outlier

In this illustrative table, samples S-001, S-002, and S-004 show similar PC scores and cluster together, indicating a probable common manufacturing source, despite being from different seizures. Conversely, samples S-003 and S-005 form a distinct second group, while S-006 is an outlier, suggesting a third, unrelated origin.

Statistical Methods for Adulterant Discrimination

Chemometric methods are also crucial for discriminating between different adulterants and classifying unknown samples. Supervised learning methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are particularly effective. Unlike the unsupervised PCA method, PLS-DA is a supervised technique that uses class information (e.g., authentic vs. counterfeit, or presence of a specific adulterant) to build a predictive model. This model aims to maximize the separation between predefined classes of samples.

For example, a PLS-DA model can be trained using the analytical data from known authentic herbal supplements and various illicit products containing different tadalafil analogues, including this compound, nortadalafil, and aminotadalafil. unipd.it The model would identify the key variables (such as specific mass fragments or chromatographic retention times) that best distinguish each class. When a new, unknown sample is analyzed, its data can be projected onto the PLS-DA model to classify it. This provides a statistically robust method for identifying the presence of this compound and differentiating it from other potential adulterants.

Illustrative Example of a PLS-DA Classification Model:

A model is built to classify dietary supplements into three categories: "Authentic," "Adulterated with Tadalafil," and "Adulterated with this compound."

Table 2: Illustrative Classification Results Using a PLS-DA Model

Sample IDTrue IdentityPredicted ClassProbabilityResult
Test-01AuthenticAuthentic0.98Correctly Classified
Test-02Adulterated (Tadalafil)Adulterated (Tadalafil)0.95Correctly Classified
Test-03Adulterated (this compound)Adulterated (this compound)0.97Correctly Classified
Test-04AuthenticAuthentic0.96Correctly Classified
Test-05Adulterated (this compound)Adulterated (Tadalafil)0.65Misclassified

This table demonstrates the predictive power of a PLS-DA model. The model correctly classifies most samples with high probability. The misclassification of Test-05, albeit with a lower probability score, highlights the importance of model validation and the need for orthogonal analytical methods to confirm results. The combination of these advanced statistical analyses with high-resolution analytical data provides forensic laboratories with powerful tools to combat the distribution of illicit products containing compounds like this compound.

Emerging Research Directions and Challenges

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The detection and characterization of 2-Hydroxyethyl nortadalafil (B1662904), often found as an undeclared ingredient in dietary supplements, present significant analytical challenges. tandfonline.comtandfonline.com To address this, researchers are focused on developing novel analytical techniques with enhanced sensitivity and specificity. While standard methods like High-Performance Liquid Chromatography (HPLC) with UV detection are commonly used for initial screening, more sophisticated techniques are required for unambiguous identification and quantification. tandfonline.comsci-hub.st

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography has become an indispensable tool. tandfonline.comnih.govnih.gov This technique provides accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments, which is crucial for identifying unknown analogs. tandfonline.com Advanced techniques such as two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are also being employed for the definitive structural elucidation of complex analogs, including the determination of stereochemistry. tandfonline.comnih.gov

Given that tadalafil (B1681874) possesses chiral centers, the stereoisomeric configuration of its analogs is of critical importance, as different isomers can exhibit varying pharmacological and toxicological profiles. oup.comresearchgate.net Consequently, the development of chiral separation methods, such as HPLC with chiral stationary phases, is an active area of research. oup.comresearchgate.netnih.govrsc.org These methods are essential for separating and quantifying the individual enantiomers of 2-Hydroxyethyl nortadalafil, ensuring a comprehensive quality assessment.

A summary of analytical techniques used for the analysis of tadalafil and its analogs is presented in Table 1.

Analytical TechniqueApplicationKey Advantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Screening and QuantificationWidely available, robust for routine analysis. tandfonline.comsci-hub.st
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Identification and Structural ElucidationHigh mass accuracy for formula determination. tandfonline.comnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive Structural ElucidationProvides detailed information on molecular structure and stereochemistry. tandfonline.comsci-hub.stnih.gov
Chiral HPLC Enantiomeric Separation and QuantificationSeparates stereoisomers to assess chiral purity. oup.comresearchgate.netnih.govrsc.org

Advanced Computational Chemistry Applications for Predictive Modeling

Computational chemistry and molecular modeling are increasingly being leveraged to accelerate drug discovery and to predict the properties of new compounds like this compound. eurofinsdiscovery.comalliedacademies.orgcriver.com These in silico approaches offer a cost-effective and time-efficient means to screen virtual libraries of compounds, predict their binding affinity to biological targets, and assess their pharmacokinetic properties. eurofinsdiscovery.comresearchgate.net

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for designing novel inhibitors. alliedacademies.orgcriver.com Molecular docking simulations can predict the preferred binding orientation of a ligand, such as this compound, within the active site of a protein, like PDE5. researchgate.netmdpi.com These simulations help in understanding the key interactions that govern binding and can guide the design of more potent and selective molecules.

Furthermore, machine learning and artificial intelligence (AI) are being integrated into predictive modeling to analyze large datasets and identify structure-activity relationships (SAR). eurofinsdiscovery.comchemrxiv.org These models can predict various properties, including absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects, early in the drug discovery process. eurofinsdiscovery.com While specific computational studies on this compound are not yet widely published, the application of these advanced computational tools holds significant promise for characterizing its properties and predicting its behavior.

Research into Potential Bioactivity Beyond PDE5 Inhibition (In Vitro/In Silico)

While this compound is known as a tadalafil derivative and a PDE5 inhibitor, there is growing interest in exploring its potential bioactivity beyond this primary target. usbio.net The parent compound, tadalafil, and other PDE5 inhibitors have been investigated for a range of other therapeutic applications, including pulmonary arterial hypertension and certain cardiovascular conditions. nih.govmdpi.comresearchgate.net This raises the question of whether this compound might also exhibit a broader pharmacological profile.

In vitro screening assays are crucial for investigating the off-target effects of a compound. These assays can test a compound against a panel of different enzymes and receptors to identify any unintended biological activity. For instance, studies on tadalafil have explored its effects on other phosphodiesterase isoforms and on smooth muscle tissue from various organs. europa.eunih.gov Similar investigations into this compound could reveal novel bioactivities.

In silico methods, such as reverse docking and pharmacophore modeling, can also be used to predict potential off-target interactions. mdpi.com By screening the structure of this compound against a database of known protein structures, it may be possible to identify other potential biological targets. Such research is essential for a comprehensive understanding of the compound's pharmacological and toxicological profile.

Standardization of Analytical Procedures for Global Regulatory Compliance

The clandestine inclusion of this compound in consumer products poses a significant challenge to regulatory agencies worldwide. cirs-group.com To ensure consumer safety and facilitate international trade, the standardization of analytical procedures for the detection and quantification of this compound is of paramount importance.

Regulatory bodies in different regions have started to address this issue. For example, in China, there are regulations that mandate testing for this compound in certain health foods. cirs-group.com However, a globally harmonized approach is needed to ensure consistency and comparability of results across different laboratories and jurisdictions. researchgate.net

The development and validation of analytical methods according to international guidelines, such as those from the International Council for Harmonisation (ICH), are crucial steps towards standardization. aristo-group.compharmalex.com This includes demonstrating the method's specificity, accuracy, precision, linearity, and robustness. aristo-group.com Furthermore, the availability of certified reference materials for this compound is essential for the accurate calibration of analytical instruments and for quality control purposes. lgcstandards.comlgcstandards.com The establishment of inter-laboratory proficiency testing schemes can also help to ensure the reliability of analytical data on a global scale.

Key parameters for analytical procedure validation are outlined in Table 2.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components. aristo-group.com
Accuracy The closeness of the test results to the true value. aristo-group.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. aristo-group.com
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. aristo-group.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. aristo-group.com
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. aristo-group.com

Impact of New Synthetic Routes on Impurity Profiles and Analog Discovery

The synthesis of this compound and other tadalafil analogs can be achieved through various chemical routes. researchgate.net The chosen synthetic pathway can have a significant impact on the impurity profile of the final product. Different synthetic strategies may lead to the formation of different by-products and residual starting materials, which can affect the quality and safety of the compound.

For example, the Pictet-Spengler reaction is a key step in the synthesis of the tadalafil core structure. researchgate.net The conditions used in this and subsequent reaction steps can influence the stereochemical outcome, potentially leading to the formation of undesired diastereomers. sci-hub.st The presence of both cis and trans isomers in a sample can be an indicator of poor manufacturing control. sci-hub.st

Furthermore, the exploration of new synthetic routes can lead to the discovery of novel analogs. By modifying the starting materials or reaction conditions, chemists can create a diverse range of related compounds. While this can be a valuable strategy in drug discovery for identifying molecules with improved properties, it also contributes to the proliferation of unapproved analogs in the market. A thorough understanding of the synthetic chemistry of this compound is therefore essential for predicting potential impurities and for staying ahead of the emergence of new, structurally related compounds.

Q & A

Q. How to investigate metabolic pathways of this compound using advanced mass spectrometry techniques?

  • Methodological Answer : Use high-resolution MS (HRMS) with collision-induced dissociation (CID) to identify metabolites. Incubate the compound with liver microsomes (human/rodent) and track phase I/II metabolites. Isotopic labeling (e.g., ²H/¹³C) aids in fragment ion tracing. Compare fragmentation patterns to synthetic standards or in silico libraries (e.g., MetFrag) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.